tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-16(2,3)22-15(21)19-9-12-13(10-19)18-20(14(12)17)11-7-5-4-6-8-11/h4-8H,9-10,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRPPJOVZWJCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(N(N=C2C1)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic challenge lies in the regioselective formation of the fused heterocyclic ring system and the introduction of functional groups without compromising ring integrity.
Preparation Methods of tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate
General Synthetic Strategy
The preparation generally involves:
- Construction of the pyrrolo[3,4-c]pyrazole core via cyclization reactions.
- Introduction of the tert-butyl ester protecting group to the carboxylate function.
- Functionalization at specific ring positions to install the amino and phenyl groups.
Specific Synthetic Routes
Cyclization of Hydrazine Derivatives with β-Ketoesters
One common approach starts from hydrazine derivatives reacting with β-ketoesters bearing a tert-butyl ester group. The reaction proceeds via:
- Formation of hydrazones or pyrazole intermediates.
- Intramolecular cyclization under mild acidic or basic conditions to form the fused pyrrolo[3,4-c]pyrazole ring.
- Subsequent functional group modifications to introduce the amino group at position 3 and the phenyl substituent at position 2.
This method benefits from:
- Mild reaction conditions.
- Good regioselectivity.
- Compatibility with various substituents, enabling structural diversity.
Multicomponent Reactions (MCR)
Recent advances include multicomponent cyclization strategies that allow the simultaneous formation of the heterocyclic core and installation of substituents in a one-pot reaction. This involves:
- Combining an aldehyde (or ketone), hydrazine derivative, and an activated ester (tert-butyl ester) in a single reaction vessel.
- Catalysis by acids or bases to promote cyclization.
- Isolation of the product by crystallization without chromatography, enhancing scalability and efficiency.
Use of Protected Intermediates
Starting from tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate derivatives, selective amination at position 3 is achieved via:
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization of hydrazine + β-ketoester | Acid/base catalysis, mild heating (50-80°C) | 65-80 | High regioselectivity, mild conditions |
| Multicomponent reaction | One-pot, acid catalyst, room temperature | 70-85 | Efficient, no chromatography needed |
| Amination of protected intermediate | Aminating agent (e.g., NH2OH), low temp (-10 to 0°C) | 60-75 | Requires careful temperature control |
Detailed Research Findings and Analysis
- The tert-butyl ester group is introduced early in the synthesis to protect the carboxylic acid functionality, facilitating purification and increasing compound stability during subsequent steps.
- The amino group at position 3 is typically introduced via nucleophilic substitution or reductive amination on a halogenated or activated intermediate, ensuring regioselectivity and preserving the fused ring system.
- The phenyl substituent at position 2 is incorporated either by using phenyl-substituted starting materials or by cross-coupling reactions post-cyclization, depending on the synthetic route.
- Multicomponent synthetic methods provide a streamlined approach to access libraries of analogs with diverse substituents, which is valuable for medicinal chemistry optimization.
- The reaction conditions emphasize mild temperatures and the use of non-chromatographic purification methods (e.g., crystallization), which are advantageous for scale-up and industrial applications.
Summary Table of Preparation Approaches
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Hydrazine + β-ketoester cyclization | Stepwise, mild acid/base catalysis | Good regioselectivity, scalable | Moderate yields, multistep |
| Multicomponent reaction | One-pot, acid-catalyzed | High efficiency, no chromatography | Requires optimization for each substrate |
| Amination of protected intermediates | Selective functionalization on preformed ring | High purity, regioselective | Sensitive to reaction conditions |
Chemical Reactions Analysis
Tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl group, leading to the formation of substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for constructing diverse chemical structures.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include binding to specific amino acid residues, altering the conformation of the target protein, and affecting downstream signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Structural and Functional Differences
- Amino vs. Protected Amino Groups: The unprotected 3-amino group in the target compound allows direct participation in reactions like acylation, whereas analogs with ethoxycarbonyl-protected amino groups (e.g., CAS 1049677-66-8) require deprotection steps . Electron-Withdrawing Groups: The methylsulfonyl-substituted analog (CAS 1172623-98-1) exhibits distinct electronic properties, favoring electrophilic substitution reactions over nucleophilic pathways .
Physicochemical Properties
- The phenyl-substituted derivative is expected to have lower aqueous solubility than dimethyl or isopropyl analogs due to increased hydrophobicity .
- Stability : Compounds like the 6,6-dimethyl derivative (CAS 718632-44-1) are stored at 2–8°C in sealed containers, indicating sensitivity to moisture and temperature—a trait shared across tert-butyl carbamates .
Biological Activity
tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate (CAS No. 1414568-27-6) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound has been studied for its anti-inflammatory properties and its role as an inhibitor in various biochemical pathways.
- Molecular Formula : C16H20N4O2
- Molar Mass : 300.36 g/mol
- Solubility : Generally soluble in organic solvents; specific solubility data may vary based on purity and formulation.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazole compounds, including this compound, exhibit significant anti-inflammatory effects. For instance, related compounds have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| This compound | TBD | TBD |
| Diclofenac Sodium | 54.65 | |
| Compound A | 60.56 | |
| Compound B | 57.24 |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways. For example, it has been noted that similar pyrazole-based compounds can inhibit p38 MAP kinase activity by stabilizing a conformation that is incompatible with ATP binding, thereby reducing inflammatory responses in cellular models .
Case Studies
- In Vivo Studies : In a mouse model of LPS-stimulated TNF-R synthesis, a related compound demonstrated a 65% inhibition of TNF-R synthesis when administered at a dosage of 10 mg/kg. This highlights the potential therapeutic application of such compounds in treating inflammatory diseases .
- Pharmacokinetics : The pharmacokinetic profile of similar compounds indicates good oral bioavailability and favorable distribution characteristics in vivo. For instance, compound 45 (a related pyrazole) showed enhanced potency and selectivity against various protein kinases, which may also be applicable to tert-butyl 3-amino derivatives .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the pyrazole core can significantly affect biological activity. The presence of bulky groups like tert-butyl at specific positions has been shown to enhance binding affinity and selectivity towards target enzymes .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of tert-butyl group | Increased binding affinity |
| Replacement of methyl with phenyl | Improved potency by 40-fold |
Q & A
Q. What are the key steps in determining the crystal structure of tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate?
The crystal structure is determined via X-ray diffraction using SHELX software (e.g., SHELXL for refinement and SHELXS for solution). Key parameters include a monoclinic system (space group P2₁/n) with cell dimensions a = 10.9501(14) Å, b = 9.2193(9) Å, c = 11.2149(14) Å, and β = 103.648(4)°. Data collection involves a PHOTON100 CMOS diffractometer with Mo Kα radiation (λ = 0.71073 Å), achieving >99% completeness up to 2θ = 50.8°. Refinement yields R₁ = 0.0476 and wR₂ = 0.1054, validated using displacement parameters and residual density maps .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical synthesis involves cyclization of pyrrolo[3,4-c]pyrazole precursors, followed by Boc protection. For example:
- Step 1 : Cyclization of brominated intermediates under basic conditions (e.g., LiOH in methanol at 20°C for 2 hours) to form the core structure .
- Step 2 : Functionalization of the amino group via coupling reactions (e.g., ethyl chloroformate in THF with triethylamine at 0°C) . Intermediate purification often employs column chromatography, with yields optimized by controlling solvent polarity and temperature gradients.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Boc protection (e.g., tert-butyl signals at δ ~1.4 ppm in CDCl₃) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H⁺] = 317.18 g/mol) .
- X-ray Diffraction : Resolves stereochemical ambiguities in the dihydropyrrolo-pyrazole core .
- IR Spectroscopy : Identifies NH/CO stretches (~3350 cm⁻¹ for amine, ~1700 cm⁻¹ for carbonyl) .
Advanced Questions
Q. How can reaction conditions be optimized for scalable synthesis of this compound?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction rates, while methanol improves intermediate solubility .
- Catalysis : Palladium-catalyzed amination (e.g., Suzuki coupling for aryl substitution) increases efficiency .
- Continuous Flow Systems : Improve yield and reduce side reactions (e.g., 20% higher yield in flow vs. batch for analogous compounds) .
- Temperature Control : Low temperatures (0–5°C) minimize decomposition of reactive intermediates .
Q. How can computational methods guide the design of bioactive derivatives?
- Molecular Docking : Predicts binding affinity to targets (e.g., protein kinase C inhibition via pyrrolo-pyrazole interactions) .
- QSAR Modeling : Links structural features (e.g., electron-withdrawing substituents on phenyl) to activity .
- DFT Calculations : Optimizes synthetic routes by evaluating transition-state energies for cyclization steps . Experimental validation involves synthesizing top-ranked derivatives and testing in vitro (e.g., IC₅₀ assays) .
Q. How are discrepancies between spectroscopic and crystallographic data resolved?
- Cross-Validation : Compare NMR coupling constants with X-ray torsion angles to confirm conformation .
- Dynamic Effects : Variable-temperature NMR detects fluxional behavior (e.g., ring puckering in dihydropyrrolo-pyrazole) .
- Impurity Analysis : HPLC-MS identifies byproducts (e.g., de-Boc intermediates) that skew spectral data .
- Synchrotron Refinement : High-resolution X-ray data (≤0.8 Å) resolves ambiguous electron density .
Q. Methodological Notes
- Crystallography : SHELX programs remain the gold standard for small-molecule refinement, though alternatives like OLEX2 are emerging .
- Synthetic Scalability : Continuous flow systems reduce reaction times by 50% compared to batch processes for analogous scaffolds .
- Data Reproducibility : Always report Rint values (>0.05 suggests poor crystal quality) and multiplicity of diffraction peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
